![molecular formula C10H15NO B1281059 (3-Butoxyphenyl)amine CAS No. 23079-68-7](/img/structure/B1281059.png)
(3-Butoxyphenyl)amine
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Overview
Description
(3-Butoxyphenyl)amine is an organic compound with the empirical formula C10H15NO and a molecular weight of 165.23 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
Amines, including (3-Butoxyphenyl)amine, can be synthesized from various methods. One common method is the reduction of nitriles or amides and nitro compounds . Alkylation and acylation are also general reactions of amines . Primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Molecular Structure Analysis
The molecular structure of (3-Butoxyphenyl)amine can be represented by the SMILES string NC1=CC(OCCCC)=CC=C1
. This indicates that the molecule contains a nitrogen atom (N) bonded to a phenyl ring (C1=CC=C(C=C1)), which is further bonded to a butoxy group (OCCCC).
Chemical Reactions Analysis
Amines, including (3-Butoxyphenyl)amine, undergo various chemical reactions. They can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid to form unstable diazonium salts . Furthermore, primary amines can react with carbonyl compounds to form imines .
Physical And Chemical Properties Analysis
Amines have various physical properties such as solubility and boiling points . The specific physical and chemical properties of (3-Butoxyphenyl)amine include a molecular weight of 165.23 , and it exists as a solid .
Scientific Research Applications
Environmental and Biological Sensing
Amine-functionalized α-cyanostilbene derivatives, including compounds structurally related to "(3-Butoxyphenyl)amine," have been developed for the specific recognition and detection of picric acid (PA), a notorious environmental and biological pollutant. These compounds form 1:1 host-guest complexes with PA, leading to enhanced fluorescence quenching. This effect allows for sensitive and selective detection of PA in both aqueous media and solid phases, showcasing the potential of "(3-Butoxyphenyl)amine" derivatives in environmental monitoring and safety applications (Ding et al., 2014).
Material Chemistry and Biobased Applications
The synthesis of biobased amines, including derivatives of "(3-Butoxyphenyl)amine," plays a critical role in the development of polymers for automotive, aerospace, building, and health applications. Despite the scarcity of natural amines, research has focused on deriving biobased primary and secondary amines from biomass sources such as carbohydrates, terpenes, or oleochemicals. These amines serve as essential monomers for creating polymers like polyamides, polyureas, and polyepoxides, highlighting the importance of "(3-Butoxyphenyl)amine" derivatives in advancing sustainable material science (Froidevaux et al., 2016).
Advanced Catalysis
Research has demonstrated the effectiveness of amine-based catalysts, including those related to "(3-Butoxyphenyl)amine," in various chemical transformations. For instance, C3 vanadium(V) amine triphenolate complexes have been identified as both structural and functional models for vanadium haloperoxidases, catalyzing efficient sulfoxidations and brominations. This underscores the catalyst's potential in synthetic chemistry, offering a greener alternative to traditional processes by utilizing hydrogen peroxide as a terminal oxidant and achieving high yields and selectivities (Mba et al., 2008).
CO2 Capture and Sequestration
A noteworthy application of "(3-Butoxyphenyl)amine" derivatives is in the field of carbon capture and sequestration. Ionic liquids incorporating amine groups, derived from reactions involving amine functionalities similar to "(3-Butoxyphenyl)amine," have shown the ability to react reversibly with CO2. These compounds can sequester CO2 as carbamate salts, presenting a nonvolatile, water-independent, and recyclable solution for CO2 capture. This is particularly relevant for addressing environmental concerns related to greenhouse gas emissions (Bates et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of amines research, including (3-Butoxyphenyl)amine, could involve exploring their synthetic applications and their roles in biological systems . For instance, protecting groups play a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .
properties
IUPAC Name |
3-butoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHOYOBASUITD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482133 |
Source
|
Record name | (3-butoxyphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxyphenyl)amine | |
CAS RN |
23079-68-7 |
Source
|
Record name | (3-butoxyphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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